2-(Quinolin-3-yloxy)ethan-1-amine dihydrochloride
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Overview
Description
2-(Quinolin-3-yloxy)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H12N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-3-yloxy)ethan-1-amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylene oxide followed by amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-3-yloxy)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(Quinolin-3-yloxy)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Quinolin-3-yloxy)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Quinolin-2-yloxy)ethan-1-amine dihydrochloride
- 2-(Quinolin-4-yloxy)ethan-1-amine dihydrochloride
- 2-(Quinolin-3-yloxy)ethan-1-amine hydrochloride
Uniqueness
2-(Quinolin-3-yloxy)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which can result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H14Cl2N2O |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-quinolin-3-yloxyethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2O.2ClH/c12-5-6-14-10-7-9-3-1-2-4-11(9)13-8-10;;/h1-4,7-8H,5-6,12H2;2*1H |
InChI Key |
DOVHUNULDRKBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)OCCN.Cl.Cl |
Origin of Product |
United States |
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